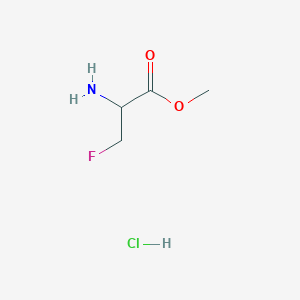

Methyl 2-amino-3-fluoropropanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-3-fluoropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWXGBSDBSSAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CF)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136581-47-0 | |

| Record name | methyl 2-amino-3-fluoropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Methyl 2-amino-3-fluoropropanoate Hydrochloride

Introduction

In the landscape of modern drug discovery and protein engineering, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological profiles. Fluorinated amino acids, a specialized class of non-canonical amino acids, are particularly valuable building blocks. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the conformation, lipophilicity, metabolic stability, and binding affinity of peptides and proteins.

(R)-Methyl 2-amino-3-fluoropropanoate hydrochloride, the methyl ester of 3-fluoro-D-alanine, is a key chiral intermediate for the synthesis of various pharmaceutical agents. Its β-fluoro-α-amino acid structure is of significant interest. This guide provides an in-depth technical overview of the primary synthetic strategies for preparing this compound, designed for researchers, chemists, and professionals in drug development. The focus is on robust, stereoselective methods, explaining the causality behind experimental choices and providing actionable protocols.

Core Synthetic Strategies: A Comparative Overview

The asymmetric synthesis of (R)-Methyl 2-amino-3-fluoropropanoate hydrochloride presents the critical challenge of controlling stereochemistry at the α-carbon while introducing the fluorine atom at the β-position. Three principal strategies have emerged:

-

Chiral Pool Synthesis from D-Serine: This is the most common and practical approach, leveraging the readily available and stereochemically defined natural amino acid D-serine as the starting material. The core of this strategy is the stereospecific substitution of the hydroxyl group with fluorine.

-

Asymmetric Fluorination: These methods construct the chiral center during the synthesis, often involving the enantioselective fluorination of a prochiral substrate or the use of chiral auxiliaries to direct the reaction.

-

Enzymatic Synthesis: This approach utilizes the inherent stereoselectivity of enzymes to catalyze the formation of the desired (R)-enantiomer from a fluorinated precursor, offering high purity under mild conditions.

Data Summary: Comparison of Synthetic Routes

| Strategy | Starting Material | Key Reagents/Technology | Key Advantages | Potential Challenges |

| Chiral Pool (D-Serine) | D-Serine | Deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor®) | Cost-effective, reliable stereocontrol from starting material, scalable. | Handling of potentially hazardous fluorinating agents, potential for side reactions (e.g., cyclization).[1][2] |

| Asymmetric Synthesis | Prochiral substrates | Chiral ligands/catalysts, Chiral auxiliaries | High enantiomeric purity, versatile for analogues. | Catalyst/auxiliary cost, multi-step synthesis, optimization required. |

| Enzymatic Synthesis | 3-Fluoropyruvate | Dehydrogenase enzymes | Excellent enantioselectivity (>99% ee), mild, environmentally friendly conditions. | Substrate availability, enzyme stability and cost, requires specialized biochemical setup. |

Part 1: The Chiral Pool Approach - Synthesis from D-Serine

This route is favored for its directness and reliance on a cost-effective chiral starting material. The overall transformation retains the stereochemistry of the parent D-serine.

Workflow Diagram: D-Serine to Target Compound

Sources

- 1. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]

- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

A Comprehensive Technical Guide to (S)-Methyl 2-amino-3-fluoropropanoate hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1] The unique properties of fluorine, including its small size (similar to hydrogen), high electronegativity, and the ability to form strong C-F bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Specifically, the incorporation of fluorine can:

-

Enhance metabolic stability: The strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions and cell permeability.

-

Induce favorable conformational changes: The gauche effect and other stereoelectronic interactions involving fluorine can pre-organize a molecule into a bioactive conformation.

-

Improve binding affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.

β-fluoro α-amino acids, such as (S)-Methyl 2-amino-3-fluoropropanoate, are particularly valuable synthons that introduce these benefits in a stereochemically defined manner.[3][4] This guide focuses on the hydrochloride salt of the methyl ester of (S)-2-amino-3-fluoropropanoic acid, a form that offers improved handling and solubility characteristics.

Physicochemical Properties

While specific experimental data for (S)-Methyl 2-amino-3-fluoropropanoate hydrochloride is not widely published, its properties can be inferred from its structure and comparison with analogous compounds.

| Property | Estimated Value/Information | Reference/Basis |

| Molecular Formula | C₄H₉ClFNO₂ | Inferred from structure |

| Molecular Weight | 157.57 g/mol | Inferred from structure |

| Appearance | White to off-white crystalline solid | Expected for amino acid hydrochlorides |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | Expected for hydrochloride salts |

| Chirality | Contains one stereocenter at the α-carbon | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[5] | General laboratory practice for amino acid esters.[2] |

Stereoselective Synthesis and Manufacturing

The stereoselective synthesis of β-fluoro α-amino acids is a challenging yet critical aspect of their utilization. Several synthetic strategies have been developed to introduce fluorine at the β-position with high enantiomeric purity.[6][7][8]

Synthetic Pathways

A common conceptual approach for the synthesis of (S)-Methyl 2-amino-3-fluoropropanoate hydrochloride involves the following key transformations:

-

Starting Material Selection: A chiral precursor, often derived from a readily available amino acid like L-serine, is typically used to establish the (S)-stereochemistry at the α-carbon.

-

Hydroxyl to Fluorine Conversion: A nucleophilic fluorinating agent is employed to replace the hydroxyl group of a serine derivative with fluorine. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for this transformation.

-

Esterification: The carboxylic acid is converted to its methyl ester, often using methanol in the presence of an acid catalyst like thionyl chloride or by using trimethylchlorosilane.[9]

-

Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt, which aids in purification and improves stability.

The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized synthetic workflow for (S)-Methyl 2-amino-3-fluoropropanoate hydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, illustrative protocol based on established chemical transformations for similar molecules.

Step 1: Synthesis of (S)-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate

-

To a solution of N-Boc-L-serine (1 equivalent) in methanol, add trimethylchlorosilane (2.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected methyl ester.

Step 2: Synthesis of (S)-Methyl 2-(tert-butoxycarbonylamino)-3-fluoropropanoate

-

Dissolve the product from Step 1 in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equivalents).

-

Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography.

Step 3: Synthesis of (S)-Methyl 2-amino-3-fluoropropanoate hydrochloride

-

Dissolve the purified product from Step 2 in a solution of hydrochloric acid in diethyl ether or methanol.

-

Stir the solution at room temperature for 2-4 hours.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Development

(S)-Methyl 2-amino-3-fluoropropanoate hydrochloride is a valuable building block for the synthesis of more complex molecules with therapeutic potential.[1][10]

-

Peptidomimetics: Incorporation of β-fluoro-α-amino acids into peptides can enhance their resistance to proteolytic degradation and modulate their conformation, leading to improved biological activity and bioavailability.[11]

-

Enzyme Inhibitors: The fluorinated methyl group can act as a bioisostere for a methyl or hydroxyl group, potentially altering the binding affinity and selectivity of enzyme inhibitors.

-

Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material for the synthesis of other enantiomerically pure molecules.

The logical flow of its application in a drug discovery program is depicted below:

Sources

- 1. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

physical and chemical properties of Methyl 2-amino-3-fluoropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered conformational preferences, offer a powerful tool for optimizing peptide and protein-based therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-amino-3-fluoropropanoate hydrochloride, a key building block in this evolving field. As a Senior Application Scientist, my aim is to synthesize the available technical data with practical insights to support your research and development endeavors.

Compound Identity and Structure

This compound is the hydrochloride salt of the methyl ester of 3-fluoroalanine. The presence of a fluorine atom at the β-position of the alanine side chain introduces significant changes to the molecule's electronic and steric properties.

| Identifier | Value |

| IUPAC Name | methyl 2-amino-3-fluoropropanoate;hydrochloride |

| CAS Number | 134589-38-7 |

| Molecular Formula | C₄H₉ClFNO₂ |

| Molecular Weight | 157.57 g/mol |

| Canonical SMILES | COC(=O)C(CF)N.Cl |

The hydrochloride salt form enhances the stability and solubility of the compound, particularly in aqueous media, making it more amenable to handling and use in various synthetic and biological applications.[1]

Figure 2. A conceptual workflow for the synthesis of this compound.

The primary amine and the methyl ester are the main reactive sites. The amine can act as a nucleophile in various reactions, while the ester can undergo hydrolysis or amidation. The presence of the hydrochloride salt protects the amine from participating in many reactions unless a base is added to liberate the free amine.

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

Storage:

-

Store in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

-

Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the ester.

-

For long-term storage, refrigeration is recommended to maintain the integrity of the compound.

Safety: While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the care afforded to all laboratory chemicals. Compounds of this class may cause skin and eye irritation.

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of:

-

Fluorinated Peptides and Peptidomimetics: Incorporation of 3-fluoroalanine into peptides can enhance their metabolic stability and modulate their biological activity.

-

Novel Pharmaceutical Agents: The unique properties of the fluorinated amino acid can be leveraged in the design of small molecule drugs.

-

Biochemical Probes: The ¹⁹F nucleus can be used as an NMR probe to study protein structure and dynamics.

The ability to introduce a fluorine atom with minimal steric hindrance makes this compound particularly useful for fine-tuning the properties of bioactive molecules.

Experimental Protocols

General Procedure for Peptide Coupling

Rationale: This protocol outlines a standard method for incorporating the 3-fluoroalanine residue into a peptide chain using common coupling reagents. The hydrochloride must be neutralized in situ to allow the free amine to react.

Materials:

-

This compound

-

N-protected amino acid (the N-terminal coupling partner)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, N-methylmorpholine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the N-protected amino acid and the coupling reagent in the anhydrous solvent.

-

Add the base to the reaction mixture and stir for 5-10 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound in the anhydrous solvent.

-

Add the base to the solution of this compound to neutralize the hydrochloride and liberate the free amine.

-

Add the activated N-protected amino acid solution to the free amine solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting dipeptide by column chromatography.

Figure 3. Workflow for a typical peptide coupling reaction.

Conclusion

This compound is a versatile and valuable building block for the introduction of fluorine into peptides and other organic molecules. While detailed experimental data for this specific compound is sparse in the public domain, its properties and reactivity can be reasonably inferred from related structures. This guide provides a foundational understanding of its characteristics to aid researchers in its effective and safe utilization. Further experimental characterization of this compound would be a valuable contribution to the scientific community.

References

-

Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]

Sources

Core Topic: Solubility of Methyl 2-amino-3-fluoropropanoate Hydrochloride in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-amino-3-fluoropropanoate hydrochloride in organic solvents. As a fluorinated amino acid ester salt, this compound presents unique physicochemical properties that are critical for its application in drug development, synthesis, and purification. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive insights into its behavior across a spectrum of solvents, and rigorous, field-proven protocols for empirical determination. We will explore the molecular characteristics dictating solubility, provide a step-by-step guide to the gold-standard shake-flask method, and detail the subsequent analytical quantification. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data essential for regulatory submissions and process optimization.

Introduction: The Molecular Profile of this compound

This compound is an amino acid derivative with significant potential in pharmaceutical development. Its structure combines several key features that directly influence its solubility:

-

An Ionic Head: The primary amine is protonated to form an ammonium hydrochloride salt (-NH₃⁺Cl⁻). This feature introduces a strong ionic and hydrophilic character, making the molecule behave like a salt.[1]

-

A Methyl Ester Group: The carboxyl group is esterified, which reduces its ability to act as a hydrogen bond donor compared to a free carboxylic acid. This slightly increases its lipophilicity.

-

A Fluorine Atom: The presence of a fluorine atom on the β-carbon introduces a strong dipole moment due to fluorine's high electronegativity, increasing the molecule's overall polarity.

Understanding the interplay of these features is paramount for predicting and manipulating its solubility, a critical parameter for everything from reaction solvent selection to formulation and bioavailability.[1] Due to their zwitterionic or ionic nature, amino acids and their salts are generally soluble in water but tend to be insoluble in nonpolar organic solvents.[2]

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] The solubility of a solute is maximized in a solvent that shares similar intermolecular forces. For this compound, its ionic salt character is the dominant feature.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. They have high dielectric constants, which are effective at solvating and stabilizing the ammonium cation and the chloride anion. Therefore, the highest solubility is predicted in this class of solvents. Studies on similar amino acids confirm that maximum solubility is typically found in highly polar, aqueous, or alcoholic systems.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. While they can accept hydrogen bonds and solvate cations well, their ability to solvate the chloride anion is weaker compared to protic solvents. Good to moderate solubility is expected, particularly in highly polar examples like DMSO. For instance, the related compound Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride shows high solubility in DMSO.[4][5]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and rely on weak van der Waals forces for interaction. They are incapable of effectively solvating the charged ionic head of the molecule. Consequently, this compound is expected to be poorly soluble or practically insoluble in these solvents.[2]

Predicted Solubility Profile

The following table provides a qualitative prediction of solubility based on the structural analysis and established principles. This serves as a hypothesis to be confirmed by empirical testing.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the -NH₃⁺Cl⁻ group.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity and dipole moments can solvate the ionic components, though less effectively for anions than protic solvents. DMSO is often a very effective solvent for such salts.[4][5] |

| Slightly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Very Low | Insufficient polarity to overcome the lattice energy of the ionic solid. Limited interaction with the charged portion of the molecule. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack of polarity and inability to form strong intermolecular bonds with the ionic salt leads to minimal dissolution.[2] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative data, a rigorous experimental approach is necessary. The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7]

Workflow for Solubility Determination

Sources

- 1. 98897-91-7|Methyl (R)-3-amino-2-fluoropropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. shodex.com [shodex.com]

- 5. who.int [who.int]

- 6. tandfonline.com [tandfonline.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Spectroscopic Analysis of Methyl 2-amino-3-fluoropropanoate Hydrochloride

Introduction

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern drug discovery and chemical biology. Fluorinated amino acids can significantly alter the physicochemical properties of peptides and proteins, enhancing their metabolic stability, modulating their conformation, and providing a unique spectroscopic probe for in-depth biochemical studies. Methyl 2-amino-3-fluoropropanoate hydrochloride, a derivative of the amino acid alanine, is a valuable building block in this field. Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques. This guide provides a comprehensive technical overview of the spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this compound.

Molecular Structure and Key Spectroscopic Features

This compound possesses several key structural features that give rise to a rich and informative spectroscopic fingerprint. The presence of a chiral center at the alpha-carbon (C2), a fluorine atom at the beta-position (C3), a methyl ester, and an ammonium group all contribute to distinct signals in various spectroscopic analyses. Understanding the interplay of these features is crucial for accurate spectral interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of different types of protons and their neighboring atoms. The hydrochloride salt form means the amine group is protonated to an ammonium group (-NH₃⁺), and the protons on this group may be observable depending on the solvent and its acidity. In a deuterated protic solvent like D₂O, these protons will exchange with deuterium and become silent.

Predicted ¹H NMR Spectral Data (in D₂O)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -OCH₃ | ~3.8 | Singlet | N/A |

| H-2 (α-H) | ~4.5 - 4.7 | Triplet of doublets (td) | ³J_HH ≈ 3-5 Hz, ³J_HF ≈ 15-25 Hz |

| H-3 (β-H₂) | ~4.8 - 5.0 | Doublet of triplets (dt) | ²J_HH (geminal) ≈ 15-17 Hz, ²J_HF ≈ 45-50 Hz, ³J_HH ≈ 3-5 Hz |

Interpretation of the ¹H NMR Spectrum:

-

-OCH₃ (Methyl Ester Protons): These three protons are chemically equivalent and do not have any neighboring protons to couple with, hence they appear as a sharp singlet. Their chemical shift around 3.8 ppm is characteristic of methyl esters.

-

H-2 (Alpha-Proton): This proton is coupled to the two diastereotopic protons on C-3 and the fluorine atom on C-3. The coupling to the C-3 protons will result in a triplet (assuming equal coupling constants), and the larger coupling to the fluorine will split this triplet into a doublet, resulting in a triplet of doublets. The downfield shift is due to the electron-withdrawing effects of the adjacent ammonium and ester groups.

-

H-3 (Beta-Protons): These two protons are diastereotopic due to the adjacent chiral center and will be coupled to each other (geminal coupling), to the H-2 proton, and to the fluorine atom. The large geminal coupling (²J_HH) and the large two-bond coupling to fluorine (²J_HF) will dominate the splitting pattern. Coupling to H-2 will further split these signals. The resulting pattern is a complex multiplet, often appearing as a doublet of triplets. The significant downfield shift is a direct result of the deshielding effect of the attached fluorine atom.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, especially for exchangeable protons.[1][2]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Use a standard proton pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. However, the presence of fluorine will introduce C-F coupling, which can provide valuable structural information.

Predicted ¹³C NMR Spectral Data (Proton Decoupled)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹J_CF, ²J_CF) (Hz) |

| -OCH₃ | ~53 | Singlet | N/A |

| C-2 (α-C) | ~55-60 | Doublet | ²J_CF ≈ 15-25 Hz |

| C-3 (β-C) | ~80-85 | Doublet | ¹J_CF ≈ 160-180 Hz |

| C=O (Ester Carbonyl) | ~170 | Singlet (or very small triplet due to ³J_CF) | ³J_CF ≈ 0-5 Hz |

Interpretation of the ¹³C NMR Spectrum:

-

-OCH₃ (Methyl Ester Carbon): This carbon appears as a singlet in the typical region for ester methyl groups.

-

C-2 (Alpha-Carbon): This carbon is two bonds away from the fluorine atom, resulting in a doublet with a coupling constant (²J_CF) in the range of 15-25 Hz.[3] Its chemical shift is influenced by the adjacent ammonium and ester functionalities.

-

C-3 (Beta-Carbon): This carbon is directly bonded to the fluorine atom, leading to a large one-bond coupling constant (¹J_CF) of approximately 160-180 Hz, splitting the signal into a doublet.[3] The strong electron-withdrawing effect of fluorine causes a significant downfield shift for this carbon.

-

C=O (Ester Carbonyl): This carbon is three bonds away from the fluorine, and any coupling (³J_CF) is expected to be very small and may not be resolved. It appears as a singlet in the characteristic downfield region for carbonyl carbons.

¹⁹F NMR Spectroscopy: A Direct Window to Fluorine

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[4] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent tool for confirming the presence and substitution pattern of fluorine.

Predicted ¹⁹F NMR Spectral Data (Proton Coupled)

| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity | Coupling Constants (Hz) |

| C-3 Fluorine | ~ -200 to -230 | Triplet of doublets (td) | ²J_HF ≈ 45-50 Hz, ³J_HF ≈ 15-25 Hz |

Interpretation of the ¹⁹F NMR Spectrum:

-

Chemical Shift: The chemical shift of a fluorine atom attached to an sp³-hybridized carbon typically falls in the range of -200 to -230 ppm relative to CFCl₃.[4]

-

Multiplicity: The fluorine nucleus will couple with the two geminal protons on C-3 (²J_HF) and the vicinal proton on C-2 (³J_HF). The two-bond coupling to the C-3 protons is expected to be large (45-50 Hz), splitting the signal into a triplet.[3] The three-bond coupling to the C-2 proton will be smaller (15-25 Hz), further splitting each peak of the triplet into a doublet, resulting in a triplet of doublets.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-2800 | N-H stretch | Ammonium (-NH₃⁺) |

| ~2960-2850 | C-H stretch | Aliphatic (C-H) |

| ~1745 | C=O stretch | Ester |

| ~1600 & ~1500 | N-H bend | Ammonium (-NH₃⁺) |

| ~1250-1050 | C-O stretch | Ester |

| ~1100-1000 | C-F stretch | Alkyl fluoride |

Interpretation of the FT-IR Spectrum:

-

-NH₃⁺ Vibrations: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium group. The N-H bending vibrations are expected to appear around 1600 cm⁻¹ and 1500 cm⁻¹.[5]

-

C-H Vibrations: The absorptions in the 2960-2850 cm⁻¹ range are due to the stretching of the sp³ C-H bonds in the methyl and methylene groups.

-

C=O Stretch: A strong, sharp absorption peak around 1745 cm⁻¹ is a clear indicator of the carbonyl group of the methyl ester.[6][7]

-

C-O Stretch: The C-O stretching vibrations of the ester group will appear as one or two strong bands in the 1250-1050 cm⁻¹ region.

-

C-F Stretch: The C-F stretching vibration for a monofluorinated alkane typically appears as a strong absorption in the 1100-1000 cm⁻¹ range.[5]

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) is first collected and then subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed and compared with correlation tables to identify the functional groups present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The nominal molecular weight of the free base (Methyl 2-amino-3-fluoropropanoate) is 121.12 g/mol . In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 122.13 would be expected.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters, leading to a fragment at m/z 90.

-

Loss of the carbomethoxy group (-COOCH₃): This would result in a fragment at m/z 62.

-

Alpha-cleavage: Cleavage of the bond between C2 and C3 could lead to fragments corresponding to [CH(NH₂)COOCH₃]⁺ (m/z 88) and [CH₂F]⁺ (m/z 33).

-

Cleavage of the C-F bond: While the C-F bond is strong, loss of a fluorine radical could occur, though it is less common as an initial fragmentation step.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a polar and potentially thermally labile compound like an amino acid hydrochloride, LC-MS with ESI is often the preferred method.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, which would likely produce the protonated molecular ion [M+H]⁺. Electron Ionization (EI), typically used with GC-MS, is a higher-energy technique that would lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and identify the structure based on the fragmentation pattern.

Caption: A simplified workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its unequivocal structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectral data and interpretations provided in this guide serve as a valuable reference for researchers working with this and similar fluorinated amino acid derivatives. By understanding the principles behind each technique and the expected spectral features, scientists can confidently characterize these important building blocks for the advancement of pharmaceutical and chemical research.

References

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(23), 12012-12026. [Link]

-

Wikipedia contributors. (2023). Infrared spectroscopy correlation table. Wikipedia, The Free Encyclopedia. [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Vandergrift, G. W., & Le, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12835-12845. [Link]

-

Tormena, C. F., & Rittner, R. (2006). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic, 2429-2431. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-780. [Link]

-

Wawer, I., & Wawer, M. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: Refinement of hydrogen-bonded proton positions using experiment and theory. The Journal of Physical Chemistry B, 110(51), 26062-26069. [Link]

-

Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014). [Link]

-

Bures, J., Procter, R., Sheppard, T. D., & Whiting, A. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(5), 633-642. [Link]

-

University of Liverpool Repository. (2008). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Colorado State University. CASCADE - ChemicAl Shift CAlculation with DEep learning. [Link]

-

Wishart Research Group. PROSPRE - 1H NMR Predictor. [Link]

-

Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

-

ChemHelpASAP. (2022, October 24). calculating & reporting coupling constants [Video]. YouTube. [Link]

-

University of Manchester Research Explorer. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: Refinement of hydrogen-bonded proton positions using experiment and theory. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

-

National Institute of Standards and Technology. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(6), 311. [Link]

-

Buddrus, J., & Bauer, H. (1987). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 2(4), 334-342. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

UCLA. (n.d.). IR Chart. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

- Smith, M. B. (2017). Organic Chemistry: An Acid-Base Approach. CRC press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.

- Field, L. D., Li, H., & Magill, A. M. (2007).

Sources

- 1. reddit.com [reddit.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

long-term storage and stability of Methyl 2-amino-3-fluoropropanoate hydrochloride

An In-depth Technical Guide to the Long-Term Storage and Stability of Methyl 2-amino-3-fluoropropanoate hydrochloride

Abstract

This compound is a pivotal building block in contemporary drug discovery, prized for the unique conformational and metabolic properties conferred by the fluorine atom.[][2] The incorporation of this unnatural amino acid can enhance the thermal and chemical stability of peptides and modulate their pharmacological activity.[] However, as a methyl ester hydrochloride salt, the compound possesses inherent vulnerabilities that can compromise its integrity over time, impacting the reproducibility of research and the quality of pharmaceutical intermediates. This guide provides a comprehensive technical overview of the factors governing the long-term stability of this compound, outlines robust storage protocols, and details methodologies for conducting comprehensive stability studies.

Physicochemical Profile and Inherent Stability Risks

A foundational understanding of the molecule's properties is essential for predicting its stability behavior.

| Property | Value | Significance for Stability |

| Molecular Formula | C₄H₈ClFNO₂ | - |

| Molecular Weight | 157.57 g/mol | - |

| Form | Solid (typically a white to off-white powder) | High surface area can increase susceptibility to atmospheric moisture. |

| Salt Form | Hydrochloride | Significantly increases polarity and hygroscopicity (tendency to absorb water). |

| Functional Groups | Methyl Ester, Primary Amine (as hydrochloride) | The ester group is the primary site of hydrolytic instability. |

The molecule's structure presents a classic stability challenge: the balance between the robustness of the fluorinated amino acid core and the lability of the methyl ester functional group, which is further exacerbated by the hygroscopic nature of the hydrochloride salt.

Primary Degradation Pathways and Influencing Factors

The long-term stability of this compound is predominantly threatened by hydrolysis. Other factors such as temperature and light can accelerate this and other potential degradation processes.

Hydrolytic Degradation: The Principal Threat

The most significant degradation pathway is the hydrolysis of the methyl ester to form 2-amino-3-fluoropropanoic acid and methanol.[3] This reaction is catalyzed by the presence of water and can be accelerated under both acidic and basic conditions.

The hydrochloride salt form makes the compound readily soluble in water, and its hygroscopic nature means it can absorb sufficient atmospheric moisture to initiate this degradation cascade even in its solid state.[4][5]

Caption: Workflow for a comprehensive stability program.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound. [6][7]

| Stress Condition | Reagent/Condition | Temperature | Duration |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |

| Thermal | Solid sample in oven | 80°C | 1, 3, 7 days |

| Photolytic | Solid sample in photostability chamber | ICH Q1B specified | Overall illumination ≥ 1.2 million lux hours; UV-A ≥ 200 watt hours/m² |

Protocol 2: Long-Term Stability Study (ICH Q1A)

Objective: To evaluate stability under recommended storage conditions to define a re-test period.

| Storage Condition | Temperature | Relative Humidity | Time Points (Months) |

| Long-Term | 5°C ± 3°C | Ambient | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 25°C ± 2°C | 60% RH ± 5% RH | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 0, 1, 2, 3, 6 |

Analytical Methodologies for Stability Monitoring

A suite of orthogonal analytical techniques is required to monitor changes in purity, identity, and other critical quality attributes. [8]

-

High-Performance Liquid Chromatography (HPLC): The cornerstone of stability testing. A reverse-phase HPLC method with UV detection is ideal for quantifying the parent compound and separating it from the more polar hydrolysis product.

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

-

Gradient: A time-based gradient from high aqueous to high organic content.

-

Detection: UV at 210 nm

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Essential for the structural elucidation and confirmation of degradation products identified during forced degradation studies. [9]* ¹H NMR Spectroscopy: Provides unambiguous structural confirmation of the parent material and can be used to quantify major impurities if present at sufficient levels. [10]* Karl Fischer Titration: The definitive method for quantifying water content. This is a critical test for a hygroscopic substance at each stability time point to correlate moisture levels with degradation.

Hypothetical Stability Data Summary

The following table represents plausible data from a 12-month study, demonstrating the compound's stability profile under various conditions.

| Time Point | Condition | Purity by HPLC (%) | Major Degradant (%) (2-amino-3-fluoropropanoic acid) | Water Content (%) (Karl Fischer) |

| T=0 | - | 99.8 | <0.05 | 0.15 |

| 6 Months | 5°C / Ambient | 99.7 | 0.08 | 0.18 |

| 6 Months | 25°C / 60% RH | 99.1 | 0.65 | 0.45 |

| 6 Months | 40°C / 75% RH | 96.5 | 3.20 | 1.10 |

| 12 Months | 5°C / Ambient | 99.6 | 0.15 | 0.21 |

| 12 Months | 25°C / 60% RH | 98.2 | 1.45 | 0.68 |

Interpretation: The data clearly indicates that the compound is stable under refrigerated conditions (2-8°C). Significant degradation is observed under accelerated conditions (40°C/75% RH), with a strong correlation between increased water content and the formation of the hydrolysis degradant.

Conclusion

This compound is an intrinsically stable molecule at its core, but its utility as a chemical intermediate is critically dependent on the integrity of its methyl ester and the management of its hydrochloride salt form. The primary risk to its long-term stability is hydrolysis , which is potently accelerated by moisture and elevated temperatures .

For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols is not merely a recommendation but a prerequisite for ensuring material quality and experimental reproducibility. The compound must be stored under refrigerated (2-8°C), dry, inert, and dark conditions . Implementing a systematic stability monitoring program, as outlined in this guide, is the definitive way to establish and verify the compound's shelf life, safeguarding its application in pioneering research and development.

References

- How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025). Vertex AI Search.

- Types of Moisture-Proof Packaging for Sensitive Products-Xinfuda. (2025). Xinfuda.

- Protecting Pharmaceuticals from Humidity's Wr

- Annex 9 Guidelines on packaging for pharmaceutical products. (n.d.).

- Photostability of organic fluorophore influenced by adjacent amino acid residues. (2025).

- Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. (n.d.). Multisorb.

- How to store amino acid deriv

- Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz.

- Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. (2005). PubMed.

- Fluorin

- Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (2020). PubMed.

- Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorin

- Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC.

- Structural basis for the enhanced stability of highly fluorin

- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid

- Forced Degradation Studies for Biopharmaceuticals. (n.d.).

- Accessing fluorinated unnatural amino acids via photochemical decarboxylation. (n.d.). American Chemical Society.

- Forced Degrad

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Forced Degrad

- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2025).

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy.

- JP4356292B2 - Method for producing amino acid ester hydrochloride. (n.d.).

- A Comparative Purity Analysis of Commercial Methyl 3-aminopropano

- Mass Spectrometry Analysis of Methyl 3-aminopropanoate Hydrochloride: A Compar

- (R)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride | 201479-09-6. (n.d.). Sigma-Aldrich.

- Methyl 2-Amino-2-methylpropano

Sources

- 2. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pangoo.biz [pangoo.biz]

- 5. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

enantiopurity of chiral Methyl 2-amino-3-fluoropropanoate hydrochloride

<_-3a_loading_spinner>## An In-Depth Technical Guide to the Enantiopurity of Chiral Methyl 2-amino-3-fluoropropanoate Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The stereochemical integrity of pharmaceutical intermediates is a cornerstone of modern drug development. This guide provides a comprehensive technical overview of the synthesis and, critically, the determination of enantiopurity for this compound. As a chiral building block, its enantiomeric composition directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural recitation to delve into the causal relationships behind methodological choices, offering a self-validating framework for analytical protocols. We will explore the nuances of chromatographic and spectroscopic techniques, underpinned by authoritative references, to equip researchers with the expertise to confidently assess and control the enantiopurity of this vital compound.

Introduction: The Critical Role of Chirality in Fluorinated Amino Acids

This compound is a fluorinated analog of the amino acid alanine and serves as a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.

However, the presence of a chiral center at the α-carbon introduces the complexity of stereoisomerism. The two enantiomers, (R)- and (S)-Methyl 2-amino-3-fluoropropanoate hydrochloride, can exhibit vastly different biological activities. This phenomenon was tragically highlighted by the thalidomide disaster in the 1960s, where one enantiomer was therapeutic while the other was teratogenic.[3] Consequently, the rigorous control and accurate determination of enantiomeric purity are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy.

This guide will provide a detailed exploration of the analytical methodologies essential for verifying the enantiopurity of this compound, with a focus on practical application and the scientific rationale underpinning these techniques.

Synthesis and Control of Stereochemistry

The synthesis of enantiomerically enriched this compound often involves asymmetric synthesis or chiral resolution.[4] Common synthetic routes may start from a chiral precursor, such as D- or L-serine, and introduce the fluorine atom through a stereospecific reaction.[5] For instance, a synthetic method for (R)-methyl 2-amino-3-chloropropanoate hydrochloride starts with D-serine, which is first esterified and then subjected to a chlorination reaction.[5] A similar conceptual approach can be envisioned for the fluoro-analog.

The choice of synthetic route is paramount as it dictates the initial enantiomeric composition. Even with highly stereoselective methods, the potential for racemization during subsequent synthetic steps or purification necessitates robust analytical validation.

Analytical Methodologies for Enantiopurity Determination

The determination of enantiomeric excess (e.e.) is a critical quality control step. The primary methods employed are chiral chromatography (both gas and liquid) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers.[6][7] The methodology relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality Behind Experimental Choices:

-

Derivatization: Amino acids are not inherently volatile. Therefore, a two-step derivatization is typically required before GC analysis.

-

Esterification: The carboxyl group is converted to an ester (in this case, the methyl ester is already present).

-

Acylation: The amino group is acylated, for example, with trifluoroacetic anhydride (TFAA), to block its polar nature and increase volatility. This process must be carefully controlled to prevent racemization.

-

-

Chiral Stationary Phase Selection: The choice of CSP is crucial. Cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are commonly used for the separation of amino acid enantiomers.[7] The chiral cavities of the cyclodextrin create a chiral environment where one enantiomer fits more favorably, leading to a stronger interaction and longer retention time.

Experimental Protocol: Chiral GC-FID Analysis

-

Sample Preparation (Derivatization):

-

Accurately weigh approximately 1 mg of this compound into a reaction vial.

-

Add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

After cooling, the sample is ready for injection.

-

-

GC-FID Conditions:

-

Column: Chiral GC column (e.g., Rt-βDEXsm or similar).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 250 °C.

-

Oven Program: Start at 90 °C, hold for 1 minute, then ramp to 175 °C at 5 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

-

Workflow for Chiral GC Analysis

Caption: Workflow for enantiopurity determination by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another cornerstone for enantiomeric separation, offering versatility in the choice of stationary and mobile phases.[8][9]

Causality Behind Experimental Choices:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective.[10] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[8]

-

Mobile Phase: The choice of mobile phase (normal phase, reversed-phase, or polar organic) is critical for achieving separation.[11] For polar compounds like amino acid derivatives, normal phase or polar organic modes are often preferred. The mobile phase composition is optimized to fine-tune the interactions between the analytes and the CSP.[11]

-

Derivatization for UV Detection: Since this compound lacks a strong chromophore, derivatization with a UV-active tag (e.g., Fmoc-Cl) may be necessary for sensitive UV detection.[12]

Experimental Protocol: Chiral HPLC-UV Analysis

-

Sample Preparation (Optional Derivatization):

-

If derivatization is needed, react the sample with a suitable UV-active agent following a validated protocol.

-

Dissolve the derivatized or underivatized sample in the mobile phase.

-

-

HPLC-UV Conditions:

-

Column: Chiral HPLC column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of an additive like diethylamine (DEA) for normal phase, or an appropriate aqueous/organic mixture for reversed-phase.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm if derivatized).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Calculate the % e.e. from the peak areas of the two enantiomers as described for GC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric purity.[13][14][15] In a standard achiral solvent, the NMR spectra of two enantiomers are identical. To differentiate them, a chiral environment must be created.

Causality Behind Experimental Choices:

-

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form diastereomers.[13] These diastereomers have different physical properties and, therefore, distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric ratio.[15]

-

Chiral Solvating Agents (CSAs): The analyte is dissolved in a chiral solvent or in the presence of a chiral solvating agent.[15] This forms transient diastereomeric complexes, leading to separate signals for the enantiomers. This method is non-destructive.

-

¹⁹F NMR: The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly powerful tool.[16][17] The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, often leading to baseline separation of diastereomeric signals, simplifying quantification.[18]

Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Add an equimolar amount of a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral acid).

-

-

NMR Acquisition:

-

Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.

-

Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals corresponding to the two enantiomers.

-

Calculate the % e.e. from the integral values.

-

Logical Relationship in Enantiopurity Determination

Caption: Logical flow from analytical method to enantiopurity determination.

Data Presentation and Interpretation

For clarity and direct comparison, the results from different analytical runs or methods should be summarized in a table.

Table 1: Representative Enantiopurity Data

| Analytical Method | (R)-Enantiomer (%) | (S)-Enantiomer (%) | Enantiomeric Excess (% e.e.) |

| Chiral GC-FID | 99.5 | 0.5 | 99.0 |

| Chiral HPLC-UV | 99.6 | 0.4 | 99.2 |

| ¹⁹F NMR | 99.4 | 0.6 | 98.8 |

Trustworthiness Through Self-Validation:

A robust analytical protocol is a self-validating system. This means that for a given sample, the results obtained from orthogonal methods (e.g., chiral GC and chiral NMR) should be in close agreement, as illustrated in Table 1. Discrepancies between methods may indicate an issue with one of the analytical procedures, such as racemization during GC derivatization or incomplete reaction with a chiral derivatizing agent in NMR.

Conclusion

The determination of the is a non-negotiable aspect of its use in research and drug development. This guide has detailed the primary analytical techniques—chiral GC, chiral HPLC, and NMR spectroscopy—and has emphasized the importance of understanding the scientific principles that govern these methods. By adopting a systematic and well-reasoned approach to method selection and execution, researchers can ensure the stereochemical integrity of this crucial building block, thereby contributing to the development of safer and more effective pharmaceuticals.

References

- Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.

- Analyses of amino acids, Enantiomeric purity.

- Proline Derivatization and Enantioresolution by Chiral GC.Sigma-Aldrich.

- Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling.

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.PMC - NIH.

- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.

- Enantiomeric Purity.Chemistry LibreTexts.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.PubMed.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.

- Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.

- NMR Spectroscopy Used to Directly Measure Molecular Chirality.Biocompare.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.Figshare.

- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy.

- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organoc

- Methyl (R)

- Methyl 2-Amino-2-methylpropano

- Basics of chiral HPLC.Sigma-Aldrich.

- Methyl 2-amino-3,3,3-trifluoropropano

- A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon

- Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development.NINGBO INNO PHARMCHEM CO.,LTD.

- 98897-91-7|Methyl (R)

- Synthesis of enantiopure b 3-amino acid derivatives by...

- A Guide to the Analysis of Chiral Compounds by GC.Restek.

- CHIRAL HPLC COLUMNS.Sigma-Aldrich.

- Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.

- Enantiopure trifluoromethylated β(3,3)

- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.PMC - NIH.

- methyl (2R)

- A Convenient Synthesis of Amino Acid Methyl Esters.

- 385837-00-3|Methyl 3-amino-2-fluoropropano

- Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. biocompare.com [biocompare.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 6. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

commercial suppliers of Methyl 2-amino-3-fluoropropanoate hydrochloride

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of Methyl 2-amino-3-fluoropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Amino Acids

In the landscape of modern drug discovery and chemical biology, the incorporation of fluorine into bioactive molecules has become a cornerstone strategy for modulating pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated amino acids, such as this compound, are particularly valuable building blocks.[] They serve as precursors for synthesizing modified peptides and small molecule drugs with enhanced therapeutic profiles.[3] The introduction of fluorine can increase enzymatic stability and modulate biological activity, making these compounds critical for developing next-generation therapeutics.[1]

The Critical Imperative of Supplier Qualification

The commercial market for specialized chemical reagents is diverse, with suppliers ranging from large-scale manufacturers to smaller boutique laboratories. While this offers a breadth of options, it also introduces variability in product quality, documentation, and batch-to-batch consistency. Relying solely on a supplier's label claim is a significant risk in a research and development setting. The causality is direct: the presence of uncharacterized impurities, such as diastereomers, residual solvents, or by-products from synthesis, can directly interfere with downstream reactions or biological assays.

A robust supplier qualification process mitigates these risks by ensuring a baseline level of quality and reliability. This process involves a holistic assessment of not just the product itself, but also the supplier's transparency, documentation practices, and responsiveness.

Below is a logical workflow for the qualification and selection of a suitable commercial supplier.

Caption: Experimental Workflow for Incoming Quality Control.

Detailed Methodologies

1. Identity Confirmation via NMR Spectroscopy Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure confirmation. For fluorinated compounds, ¹⁹F NMR is particularly diagnostic. [1][4]

-

Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum. Expected signals include a multiplet for the CH-F proton, a multiplet for the CH₂-N protons, and a singlet for the O-CH₃ methyl group.

-

Acquire a ¹⁹F NMR spectrum. A single resonance, likely a triplet of doublets due to coupling with adjacent protons, is expected. Its chemical shift is characteristic of the C-F environment.

-

Acquire a ¹³C NMR spectrum to confirm the carbon backbone.

-

-

Causality: ¹H NMR confirms the proton environment, but the key is ¹⁹F NMR, which provides a clean, sensitive signal unique to the fluorine atom, confirming its presence and electronic environment, which is often difficult to ascertain from proton NMR alone. [1] 2. Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of non-volatile organic compounds like amino acid derivatives. [5]

-

Protocol:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile).

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in Mobile Phase A.

-

Gradient Elution: Run a gradient from low to high percentage of Mobile Phase B over 20-30 minutes. For example, 5% to 95% B.

-

Detection: Use a UV detector set to 210-220 nm, where the amide/ester chromophore absorbs.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

-

Causality: Reverse-phase HPLC separates compounds based on hydrophobicity. [6]The gradient elution ensures that both polar and non-polar impurities are eluted from the column and detected, providing a comprehensive purity profile. [6] 3. Purity by Gas Chromatography-Mass Spectrometry (GC-MS) While less direct than HPLC, GC-MS can be used for purity analysis, especially for identifying volatile impurities or after derivatization of the main compound.

-

Protocol Rationale: Free amino acids and their salts are polar, non-volatile, and often thermally labile, making them unsuitable for direct GC analysis. [7][8]Therefore, a two-step derivatization is required to convert the analyte into a volatile and stable form. [7][8]* Protocol:

-

Esterification (if starting from the free acid): The compound is already a methyl ester.

-

Acylation: React the sample with an acylating agent like pentafluoropropionic anhydride (PFPA) in ethyl acetate. [7][8]This step converts the primary amine to a stable, less polar amide.

-

Injection: Inject the derivatized sample into the GC-MS.

-

Analysis: The resulting chromatogram will show the derivatized product, and the mass spectrometer will confirm its identity. Impurities will appear as separate peaks.

-

-

Causality: Derivatization masks the polar functional groups (-NH₂), decreasing the boiling point and increasing thermal stability, allowing the compound to travel through the GC column without decomposition. [7][8]

Safe Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Handling:

-

Always consult the Safety Data Sheet (SDS) before use. [9] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [10][11] * Handle the powder in a well-ventilated area or a fume hood to avoid inhalation. [12]* Storage:

-

Amino acid hydrochlorides are often hygroscopic, meaning they can absorb moisture from the air. [13] * Store in a tightly sealed container in a cool, dry place. [9][12][13]A desiccator or a controlled humidity environment is recommended.

-

Some suppliers recommend refrigerated storage (2-8°C) to minimize degradation over long periods. [14]* Stability:

-

The ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions in the presence of water. The hydrochloride salt form provides some stability.

-

As with most amino acids, excessive heat can lead to decomposition. [10]

-

Conclusion: Establishing a Foundation of Quality for Advanced Research